molecular formula C16H25N5O4S B061968 6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;sulfuric acid CAS No. 175097-45-7

6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;sulfuric acid

Cat. No.: B061968
CAS No.: 175097-45-7
M. Wt: 383.5 g/mol
InChI Key: POJPHEWIAFJRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) is a heterocyclic compound that belongs to the pyrrolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) typically involves multiple steps. One common method starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the dimethyl and pyrrolidinyl groups. The final step involves the formation of the sulfate salt.

    Preparation of Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl and Pyrrolidinyl Groups: These groups are typically introduced through substitution reactions using reagents such as methyl iodide and pyrrolidine.

    Formation of Sulfate Salt: The final compound is obtained by treating the intermediate with sulfuric acid to form the sulfate salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow chemistry and green chemistry principles to minimize the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the pyrimidine ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) has several scientific research applications:

Mechanism of Action

The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrrolopyrimidine derivatives.

Properties

CAS No.

175097-45-7

Molecular Formula

C16H25N5O4S

Molecular Weight

383.5 g/mol

IUPAC Name

6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;sulfuric acid

InChI

InChI=1S/C16H23N5.H2O4S/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;1-5(2,3)4/h11H,3-10H2,1-2H3;(H2,1,2,3,4)

InChI Key

POJPHEWIAFJRSA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.OS(=O)(=O)O

Canonical SMILES

CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.OS(=O)(=O)O

175097-45-7

Synonyms

7H-pyrrolo(2,3-d)pyrimidine-6,7-methyl-2,4-di-1-pyrrolidinyl hydrochloride
U 89843
U 89843D
U-89343A
U-89843
U-89843D

Origin of Product

United States

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